(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate is a specialized organic compound with significant applications in pharmaceutical research. Its chemical structure includes a methyl ester functional group and an amino group, contributing to its biological activity. The compound is classified as a specialty material and has garnered attention for its potential therapeutic uses.
The synthesis of (S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate typically involves several steps, including the introduction of the amino group and the trifluoromethyl substituent on the aromatic ring.
Technical Details:
The molecular formula for (S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate is C10H10ClF4NO2. The structure features:
The compound's structural representation can be described using SMILES notation: COC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl
. This notation captures the essential features of the compound's architecture.
(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate can participate in various chemical reactions typical of amino acid derivatives, including:
Technical Details:
The mechanism of action for (S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate primarily involves its interaction with biological targets that may include enzymes or receptors relevant in pharmacological pathways.
Research indicates that compounds with similar structures often exhibit activity against specific targets in metabolic pathways, potentially influencing processes such as neurotransmission or enzyme inhibition .
Relevant Data:
The purity of commercial samples is usually above 97%, ensuring suitability for research applications .
(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate has several scientific uses:
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3